molecular formula C11H14O2 B1308591 2-(4-Methoxyphenyl)-tetrahydrofuran CAS No. 79623-15-7

2-(4-Methoxyphenyl)-tetrahydrofuran

Cat. No. B1308591
CAS RN: 79623-15-7
M. Wt: 178.23 g/mol
InChI Key: SYLBBJRVLCOCTQ-UHFFFAOYSA-N
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Description

The compound "2-(4-Methoxyphenyl)-tetrahydrofuran" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful in understanding the broader context of tetrahydrofuran derivatives. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is mentioned as a biomass-derived solvent with broad application in organic chemistry, highlighting its potential in environmentally benign synthesis strategies . Additionally, the synthesis and identification of various substituted tetrahydrofurans, such as 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, are discussed, which are implicated in cereal grain polysaccharide cross-linking .

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives is a topic of interest in several papers. For example, the synthesis of 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid is achieved through a process that involves 8-8-coupling of ferulate followed by water addition . Another paper discusses the synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans through a one-step reaction of commercially available 2,5-dimethoxy derivatives with alcohols . Additionally, the synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via oxidative cyclization–methoxycarbonylation of 4-yn-1-ols is described, showcasing the versatility of tetrahydrofuran derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives is crucial for their chemical behavior and applications. The crystal structure of a related compound, 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one, has been established by single crystal X-ray diffraction, revealing a triclinic space group and stabilization by intermolecular non-covalent interactions .

Chemical Reactions Analysis

The reactivity of tetrahydrofuran derivatives is explored in several studies. For instance, the electrochemical reduction of a phenyl thioether derivative in tetrahydrofuran has been studied using cryo-electrochemistry, providing insights into the reaction mechanism and the number of electrons participating in the reaction . The metachloroperoxybenzoic acid promoted synthesis of 2,5-disubstituted tetrahydrofurans from α or γ-allyl-β-hydroxy esters is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran derivatives are important for their application in various fields. The paper on 2-Methyltetrahydrofuran (2-MeTHF) discusses its low miscibility with water, boiling point, and remarkable stability, which make it appealing for applications in syntheses involving organometallics and organocatalysis . The thermochemical properties of methoxyfurans, such as enthalpies, entropies, and heat capacities, are also reported, which are relevant to their stability and reaction paths in biofuel synthesis processes .

Scientific Research Applications

1. Synthesis and Reactivity

  • Chemical Reactions and Derivatives : 2-(4-Methoxyphenyl)-tetrahydrofuran and its derivatives, such as 2-arylfurans, have been studied for their chemical reactivity and potential in forming various chemical compounds. For example, the Diels–Alder reactions of some 2-arylfurans, including 2-(4-methoxyphenyl)furan, lead to interesting rearrangements and the formation of diphenyl derivatives (Ayres & Smith, 1968).

2. Alternative Solvent in Organic Chemistry

  • Environmentally Friendly Solvent : 2-Methyl-tetrahydrofuran (2-MeTHF), a compound related to 2-(4-Methoxyphenyl)-tetrahydrofuran, can be derived from renewable resources and has been recognized as a promising alternative solvent. Its properties, such as low miscibility with water and high stability, make it suitable for use in various synthetic procedures, including those in pharmaceutical chemistry (Pace et al., 2012).

3. Corrosion Inhibition

  • Protecting Metals from Corrosion : Compounds like 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine, which share structural similarities with 2-(4-Methoxyphenyl)-tetrahydrofuran, have been found to be effective corrosion inhibitors for metals in acidic media. These inhibitors work by adsorbing onto the metal surface and can significantly reduce corrosion rates (Elkadi et al., 2000).

4. Pharmaceutical Chemistry Applications

  • Drug Synthesis and Medicinal Chemistry : The structural features of 2-(4-Methoxyphenyl)-tetrahydrofuran are useful in the synthesis of various heterocyclic derivatives, which are of interest in pharmaceutical chemistry. These derivatives, formed through catalytic reactions, have potential applications in the development of new drugs and therapeutic agents (Bacchi et al., 2005).

5. Organic Synthesis Methods

  • Catalytic Synthesis : Studies have shown the use of 2-(4-Methoxyphenyl)-tetrahydrofuran in palladium-catalyzed syntheses, highlighting its role in facilitating certain organic reactions. These reactions are significant in producing various organic compounds and intermediates (Gabriele et al., 2000).

Safety And Hazards

The safety data sheets of compounds with similar structures provide information on their potential hazards, precautions, and first-aid measures .

Future Directions

There are several future directions for the study of compounds similar to “2-(4-Methoxyphenyl)-tetrahydrofuran”. For instance, a new approach towards the synthesis of previously unknown “2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid” has been described .

properties

IUPAC Name

2-(4-methoxyphenyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLBBJRVLCOCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402314
Record name 2-(4-methoxyphenyl)-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-tetrahydrofuran

CAS RN

79623-15-7
Record name 2-(4-methoxyphenyl)-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Kamata, K Komatsu - Tetrahedron Letters, 2001 - Elsevier
Photolysis and thermolysis of 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonane 1a–c (a: Ar=p-MeOC 6 H 4 , b: Ar=p-MeC 6 H 4 , c: Ar=Ph) were investigated. (p-Methoxyphenyl)-substituted 1a …
Number of citations: 14 www.sciencedirect.com
E Baciocchi, M Bietti, L Manduchi… - Journal of the American …, 1999 - ACS Publications
The decay of 2-, 3-, and 4-(4-methoxyphenyl) alkanol radical cations in water has been kinetically investigated by pulse radiolysis, the reaction products being determined either by …
Number of citations: 32 pubs.acs.org
XY Wu, J Xiong, XH Liu, JF Hu - Chemistry & Biodiversity, 2016 - Wiley Online Library
Four new (1 – 4) and thirteen known (5 – 17) compounds were isolated from a rare cliff plant, Oresitrophe rupifraga. Based on spectroscopic evidence, the new structures were …
Number of citations: 16 onlinelibrary.wiley.com
S Protti, D Dondi, M Fagnoni, A Albini - 2008 - Wiley Online Library
A one‐pot, tandem synthesis of cyclic ethers is obtained by addition of photogenerated phenyl cations to hydroxyalkenes. Thus, 2‐ (or 3‐) phenyl‐substituted tetrahydrofurans were …
AK Ghosh, MR Belcher - The Journal of organic chemistry, 2020 - ACS Publications
Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines have been investigated. Rearrangement of vinyl acetals under a variety of conditions resulted in cis- and trans-2,3-…
Number of citations: 6 pubs.acs.org
Z Qin, R Liu, R Zhou, R Li, Z He - Asian Journal of Organic …, 2020 - Wiley Online Library
Phosphine‐catalyzed [3+2] and [2+4] annulation reactions of γ‐methyl allenoates with aryl α‐keto esters are described. Under the catalysis of triarylphosphine, γ‐methyl allenoates …
Number of citations: 4 onlinelibrary.wiley.com
R Dey, S Rajput, P Banerjee - Tetrahedron, 2020 - Elsevier
In this work, we have demonstrated a metal-free transformation of cyclopropane carbaldehydes to oxybis(2-aryltetrahydrofuran) derivatives via a domino Cloke-Wilson rearrangement-…
Number of citations: 9 www.sciencedirect.com
EC Taylor, JG Andrade, GJH Rall… - Journal of the …, 1981 - ACS Publications
Treatmentof electron-rich arylpropionic acids with TTFA in TFA containing a small amount of BF3-etherate results in the formation of dihydrocoumarins and spirocyclohexadienone …
Number of citations: 29 pubs.acs.org
Y Sakata, E Yasui, K Takatori, Y Suzuki… - The Journal of …, 2018 - ACS Publications
A novel cascade reaction consisting of a five-membered ring selective Prins cyclization and a subsequent Friedel–Crafts cyclization is reported. Treatment of homocinnamyl alcohols …
Number of citations: 25 pubs.acs.org
MR Belcher - 2020 - hammer.purdue.edu
Lewis acid-catalyzed rearrangement reactions of 4,5-dihydro-1,3-dioxepines were carried out in a highly stereoselective manner. Rearrangement of these vinyl acetals under an …
Number of citations: 2 hammer.purdue.edu

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